molecular formula C19H20F2N6O B2640415 1-(4-(tert-butyl)phenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941875-91-8

1-(4-(tert-butyl)phenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2640415
CAS No.: 941875-91-8
M. Wt: 386.407
InChI Key: DGJRFFBELWPGEB-UHFFFAOYSA-N
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Description

1-(4-(tert-butyl)phenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butyl group attached to a phenyl ring, a difluorophenyl group, and a tetrazole ring, all connected through a urea linkage. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(tert-butyl)phenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting 3,4-difluoroaniline with sodium azide and a suitable catalyst under controlled conditions to form the tetrazole ring.

    Introduction of the tert-butyl group: The tert-butyl group can be introduced via Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling reactions: The final step involves coupling the tetrazole-containing intermediate with the tert-butylphenyl intermediate using a urea-forming reagent such as phosgene or carbonyldiimidazole under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(tert-butyl)phenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl rings or the tetrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

1-(4-(tert-butyl)phenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential drug candidate or pharmacophore in medicinal chemistry for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(tert-butyl)phenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The tetrazole ring, in particular, is known to mimic carboxylate groups, potentially allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(tert-butyl)phenyl)-3-(phenyl)urea: Lacks the difluorophenyl and tetrazole groups, making it less complex and potentially less versatile in its applications.

    1-(4-(tert-butyl)phenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea: Similar structure but with a single fluorine atom, which may alter its chemical and biological properties.

    1-(4-(tert-butyl)phenyl)-3-((1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl)methyl)urea: Contains chlorine atoms instead of fluorine, potentially affecting its reactivity and interactions.

Uniqueness

1-(4-(tert-butyl)phenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both difluorophenyl and tetrazole groups, which confer distinct electronic and steric properties. These features may enhance its reactivity, binding affinity, and overall versatility in various applications compared to similar compounds.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N6O/c1-19(2,3)12-4-6-13(7-5-12)23-18(28)22-11-17-24-25-26-27(17)14-8-9-15(20)16(21)10-14/h4-10H,11H2,1-3H3,(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJRFFBELWPGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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